3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)14-10-25-18(19-14)20-15(23)8-9-16-21-17(22-24-16)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMWIKKNGVWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide typically involves the formation of the oxadiazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids to form the oxadiazole ring. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the thiazole moiety.
N-(4-Isopropylthiazol-2-yl)propanamide: Contains the thiazole ring but lacks the oxadiazole moiety.
Uniqueness
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide is unique due to the combination of both oxadiazole and thiazole rings in its structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
